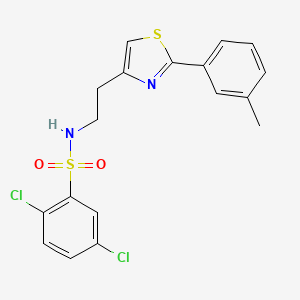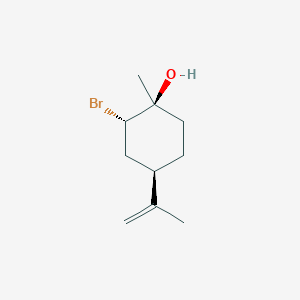![molecular formula C20H22N6O5 B2933614 ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251686-41-5](/img/structure/B2933614.png)
ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an ester group (benzoate), an amide group (acetamido), a morpholine ring, and a [1,2,4]triazolo[4,3-a]pyrazine ring. These groups could potentially give the compound a variety of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The specific synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The morpholino group suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The [1,2,4]triazolo[4,3-a]pyrazine ring is a fused ring system containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present in its structure. For example, the ester and amide groups could undergo hydrolysis, while the nitrogen-containing rings could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and amide could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Molecular Structure Analysis
El-Azab et al. (2016) conducted a study involving FT-IR, FT-Raman spectra, and molecular docking of a similar compound, highlighting its stability due to hyperconjugative interactions and charge delocalization. The study also revealed the molecule's electrostatic potential and its nonlinear optical properties, suggesting potential applications in fields requiring specific electronic or optical properties El-Azab et al., 2016.
Antimicrobial Applications
Research by Hassan (2013) on derivatives of the compound has shown antimicrobial activity against a range of bacteria and fungi, indicating its potential use in developing new antibacterial and antifungal agents Hassan, 2013.
Insecticidal Properties
A study by Fadda et al. (2017) involved synthesizing new heterocycles incorporating a thiadiazole moiety derived from a precursor similar to the compound . These compounds showed insecticidal properties against the cotton leafworm, suggesting applications in agricultural pest control Fadda et al., 2017.
Catalytic Applications
Zhou et al. (2016) discussed a one-pot, four-component reaction using a Lewis acid catalyst related to the compound, demonstrating its potential use in facilitating complex chemical reactions in both academic and industrial settings Zhou et al., 2016.
Anticancer Research
Kamal et al. (2011) synthesized derivatives of a compound structurally similar to ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate. These derivatives were evaluated as antimicrobial agents, highlighting the potential application of such compounds in developing new treatments or drugs in cancer research Kamal et al., 2011.
Mécanisme D'action
Target of Action
Compounds containing theindole nucleus and 1,2,4-triazole scaffolds, which are present in the structure of the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Derivatives ofindole and 1,2,4-triazoles have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the wide range of biological activities associated withindole and 1,2,4-triazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O5/c1-2-31-19(28)14-3-5-15(6-4-14)22-16(27)13-26-20(29)25-8-7-21-17(18(25)23-26)24-9-11-30-12-10-24/h3-8H,2,9-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSDEHUOUGTMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea](/img/structure/B2933532.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2933535.png)


![5-Ethyl-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2933541.png)

![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)
![3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2933546.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2933549.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)